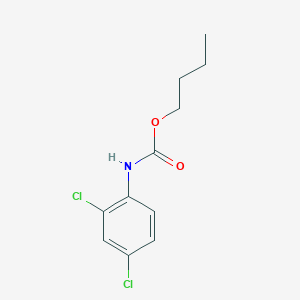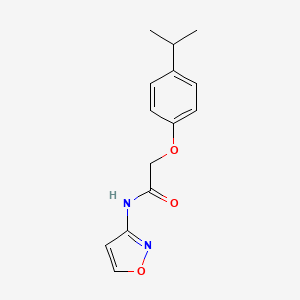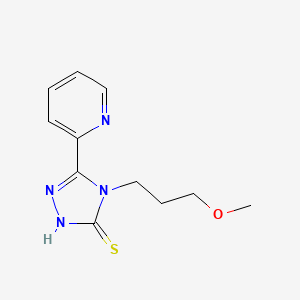
butyl (2,4-dichlorophenyl)carbamate
Overview
Description
Butyl (2,4-dichlorophenyl)carbamate, also known as DCB, is a white crystalline solid that is widely used in various industries. It is a carbamate derivative of 2,4-dichlorophenol and is commonly used as a preservative in cosmetics, personal care products, and food packaging materials. In addition to its preservative properties, DCB has also been found to possess a range of biological activities, making it a promising compound for scientific research.
Mechanism of Action
The exact mechanism of action of butyl (2,4-dichlorophenyl)carbamate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts their ability to function properly, ultimately leading to their death. In addition, this compound has been found to inhibit the activity of certain enzymes, further contributing to its antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
Butyl (2,4-dichlorophenyl)carbamate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, this compound has a long shelf life and is stable under a range of conditions, making it easy to store and transport. However, this compound has some limitations for lab experiments. It is toxic and must be handled with care, and its use is restricted in some countries due to health and safety concerns.
Future Directions
There are several future directions for research on butyl (2,4-dichlorophenyl)carbamate. One potential direction is the development of new drugs based on its antimicrobial and anti-inflammatory properties. This compound has also been shown to have potential as a pesticide, and further research in this area could lead to the development of new, more effective pesticides. Additionally, research could focus on the environmental impact of this compound, particularly its potential for bioaccumulation and toxicity in aquatic organisms.
Scientific Research Applications
Butyl (2,4-dichlorophenyl)carbamate has been the subject of numerous scientific studies due to its various biological activities. It has been found to possess antimicrobial properties, making it an effective preservative in cosmetics and personal care products. In addition, this compound has been shown to exhibit antifungal, antiviral, and anti-inflammatory activities, making it a promising compound for the development of new drugs.
properties
IUPAC Name |
butyl N-(2,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-3-6-16-11(15)14-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUPXINOTRHKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4658109.png)
![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4658116.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-butylbenzamide](/img/structure/B4658129.png)
![N-[1-(1-adamantyl)propyl]-N'-(sec-butyl)urea](/img/structure/B4658130.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B4658131.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2,2-diphenylacetamide](/img/structure/B4658138.png)
![N-ethyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4658154.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4658166.png)
![2,4-dichloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4658181.png)
![4-[(4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4658188.png)
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4658195.png)